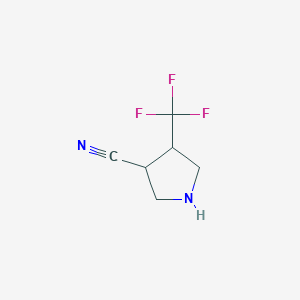

4-(Trifluoromethyl)pyrrolidine-3-carbonitrile

説明

特性

IUPAC Name |

4-(trifluoromethyl)pyrrolidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3N2/c7-6(8,9)5-3-11-2-4(5)1-10/h4-5,11H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGKZUFCHMXIORE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Profiling and Application of 4-(Trifluoromethyl)pyrrolidine-3-carbonitrile in Medicinal Chemistry

Executive Summary

In modern drug discovery, the strategic decoration of saturated heterocycles is a primary mechanism for navigating the complex multi-parameter optimization (MPO) space of lead compounds. 4-(Trifluoromethyl)pyrrolidine-3-carbonitrile represents a highly specialized pharmacophoric building block. By appending both a trifluoromethyl (-CF3) and a carbonitrile (-CN) group to a rigid pyrrolidine core, medicinal chemists can precisely tune the basicity, lipophilicity, and metabolic stability of the parent amine.

This technical guide dissects the physicochemical causality behind this molecule's structural features and provides self-validating experimental protocols for characterizing its behavior in drug design workflows.

Structural and Physicochemical Profiling

The unsubstituted pyrrolidine ring is highly basic (pKa ~11.3) and hydrophilic, which often leads to poor passive membrane permeability and an increased risk of off-target liabilities (such as hERG channel blockade) at physiological pH. The addition of the -CF3 and -CN vectors fundamentally rewires the physicochemical profile of the scaffold.

Quantitative Data Summary

The following table summarizes the computed and estimated physicochemical properties of 4-(trifluoromethyl)pyrrolidine-3-carbonitrile, synthesizing standard atomic calculations with functional group contributions [1].

| Property | Value | Rationale / Method |

| Molecular Formula | C6H7F3N2 | Exact Mass: 164.0561 Da |

| Molecular Weight | 164.13 g/mol | Computed via standard atomic weights |

| Topological Polar Surface Area | 35.8 Ų | Sum of secondary amine and nitrile contributions |

| Predicted LogP | 0.8 - 1.2 | Balanced by lipophilic -CF3 and hydrophilic -CN |

| Predicted pKa (Amine) | 6.5 - 7.5 | Lowered from ~11.3 due to dual inductive (-I) effects |

| Hydrogen Bond Donors | 1 | Secondary amine (-NH) |

| Hydrogen Bond Acceptors | 2 | Nitrile (-C≡N) and Amine (-NH) |

| Rotatable Bonds | 1 | C-CF3 / C-CN bond flexibility |

Mechanistic Impact on Drug Design (E-E-A-T)

As application scientists, we do not merely observe property shifts; we exploit the causality behind them to design better therapeutics. The dual substitution on this pyrrolidine ring operates through three distinct mechanistic pillars:

A. Modulation of Amine Basicity (pKa Shift)

The most critical impact of this building block is the suppression of the pyrrolidine nitrogen's pKa. The -CF3 group is strongly electron-withdrawing via inductive effects (-I). Concurrently, the -CN group exerts both inductive (-I) and mesomeric (-M) electron-withdrawing effects. These forces pull electron density away from the amine lone pair. As documented in extensive organofluorine literature, reducing the basicity of neighboring amines increases the fraction of unionized drug at pH 7.4, thereby enhancing passive transcellular permeability and bioavailability [2].

B. Metabolic Stability and Steric Shielding

Cytochrome P450 (CYP) enzymes frequently target the α-carbons of cyclic amines for oxidative dealkylation. The -CF3 group provides intense steric bulk and possesses exceptionally strong C-F bonds (approx. 116 kcal/mol). This creates a steric shield around the pyrrolidine core, blocking metabolic soft spots and significantly extending the compound's half-life in vivo [3].

C. Target Engagement via Hydrogen Bonding

While the -CF3 group modulates lipophilicity and stability, the -CN group acts as a potent, highly directional hydrogen bond acceptor. Its linear geometry allows it to project deep into narrow binding pockets (such as kinase hinge regions or protease active sites) without introducing excessive steric clash.

Fig 1: Logical relationship of physicochemical property modulation via dual substitution.

Experimental Methodologies & Protocols

To ensure scientific integrity, the physicochemical properties of compounds incorporating this building block must be empirically validated. The following step-by-step protocols are designed as self-validating systems , incorporating internal controls to guarantee data trustworthiness.

Protocol 1: Potentiometric pKa Determination (Yasuda-Shedlovsky Method)

Because fluorinated carbonitriles can exhibit poor aqueous solubility, co-solvent extrapolation is required.

-

System Calibration (Validation Step): Calibrate the glass pH electrode using certified aqueous buffers at pH 4.0, 7.0, and 10.0. Calculate the Nernstian slope; proceed only if efficiency is >95%.

-

Sample Preparation: Prepare a 10 mM stock of the compound in 100% methanol.

-

Titration: Prepare 50 mL solutions at varying methanol/water ratios (e.g., 30%, 40%, 50% MeOH). Titrate each with 0.1 M standardized aqueous HCl and NaOH under a continuous nitrogen stream to prevent CO2 absorption (which skews basicity readings).

-

Data Extrapolation: Plot the apparent pKa (psKa) against the inverse dielectric constant of the solvent mixtures. Extrapolate the linear regression to 0% co-solvent to determine the true aqueous pKa.

Protocol 2: Shake-Flask LogD (pH 7.4) Assessment via LC-MS/MS

-

Phase Equilibration: Vigorously stir equal volumes of n-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) for 24 hours to ensure mutual saturation.

-

Spiking & Internal Control (Validation Step): Spike 10 µL of a 1 mM compound stock into 1 mL of the biphasic system. Simultaneously add 10 µL of Propranolol (a reference standard with a known LogD7.4 of ~1.2) to validate the partition environment.

-

Incubation & Separation: Shake the mixture at 300 rpm for 1 hour at 25°C. Centrifuge at 3,000 x g for 15 minutes to break any micro-emulsions and ensure sharp phase separation.

-

Quantification: Carefully extract aliquots from both the octanol and aqueous phases. Dilute and analyze via LC-MS/MS. Calculate LogD using the formula: Log10(AUC_octanol / AUC_buffer).

Fig 2: High-throughput experimental workflow for LogD and pKa physicochemical validation.

Conclusion

The integration of 4-(trifluoromethyl)pyrrolidine-3-carbonitrile into drug discovery pipelines exemplifies the power of precision rational design. By balancing the lipophilic, steric bulk of the -CF3 group with the polar, hydrogen-bonding capacity of the -CN group, chemists can effectively neutralize the basicity of the pyrrolidine core while protecting it from metabolic degradation. Rigorous experimental validation using the self-correcting protocols outlined above ensures these theoretical benefits translate reliably into in vitro and in vivo success.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 22181493, Pyrrolidine-3-carbonitrile." PubChem, 2023.[Link]

-

Lan, Y., Yang, F., & Wang, C. "Synthesis of gem-Difluoroalkenes via Nickel-Catalyzed Allylic Defluorinative Reductive Cross-Coupling." ACS Catalysis, vol. 8, no. 10, 2018, pp. 9245-9251.[Link]

-

Makarov, A. S., et al. "Bicyclic Pyrrolidines for Medicinal Chemistry via[3 + 2]-Cycloaddition." The Journal of Organic Chemistry, vol. 86, no. 18, 2021, pp. 12819–12830.[Link]

Structural Elucidation and X-Ray Diffraction Analysis of 4-(Trifluoromethyl)pyrrolidine-3-carbonitrile: A Technical Guide

Executive Summary

The incorporation of fluorinated motifs into saturated nitrogen heterocycles is a cornerstone strategy in modern drug discovery. The compound 4-(trifluoromethyl)pyrrolidine-3-carbonitrile represents a highly functionalized, conformationally restricted scaffold that leverages fluorine bioisosterism to enhance metabolic stability and target binding affinity. This whitepaper provides an in-depth technical roadmap for the synthesis, stereochemical resolution, and single-crystal X-ray diffraction (SCXRD) analysis of this critical building block.

Pharmacological and Structural Significance

Aliphatic amines, particularly pyrrolidines, are ubiquitous in medicinal chemistry. However, their electron-rich nature often subjects them to rapid oxidative metabolism by cytochrome P450 enzymes. The strategic addition of a trifluoromethyl (CF₃) group exerts a profound inductive electron-withdrawing effect, significantly lowering the pKa of the adjacent pyrrolidine nitrogen and shielding the ring from metabolic degradation, as detailed in 1[1].

Furthermore, the adjacent cyano (-CN) group provides a linear, hydrogen-bond-accepting vector. This specific trans-configured scaffold has been successfully deployed in advanced therapeutics, including2[2] and as a key ligand in the3[3].

Crystallographic Challenges & Strategies

Due to its low molecular weight (~164.13 g/mol ) and the disruption of intermolecular hydrogen bonding by the bulky CF₃ group, the free base of 4-(trifluoromethyl)pyrrolidine-3-carbonitrile is typically a volatile oil or low-melting solid at room temperature. This physical state precludes direct X-ray crystallographic analysis.

To overcome this, application scientists must employ one of three rigidification strategies:

-

Salt Formation: Protonation of the secondary amine to form a hydrochloride or picrate salt, creating a robust hydrogen-bonded crystal lattice.

-

Derivatization: N-acylation with a heavy-atom containing moiety (e.g., p-bromobenzoyl chloride) to leverage the heavy atom's anomalous dispersion for absolute stereochemical determination.

-

Co-Crystallization: Soaking the ligand into a protein crystal (e.g., TEAD2) to determine the bioactive conformation via macromolecular crystallography[3].

Workflow for obtaining X-ray quality crystals of volatile/liquid aliphatic amines.

Experimental Protocols: A Self-Validating System

The following protocols detail the generation and analysis of the hydrochloride salt, ensuring high-fidelity structural data. The synthesis of the core scaffold can be achieved via4[4].

Protocol 1: Preparation of the Hydrochloride Salt for Crystallization

-

Step 1: Solvation. Dissolve the enantiopure 4-(trifluoromethyl)pyrrolidine-3-carbonitrile (1.0 mmol) in 5 mL of anhydrous diethyl ether.

-

Causality: Diethyl ether is a non-polar solvent that readily dissolves the free base but acts as an antisolvent for the resulting ionic salt, driving precipitation.

-

-

Step 2: Acidification. Add 1.1 equivalents of 2M HCl in diethyl ether dropwise at 0 °C under a nitrogen atmosphere.

-

Causality: The low temperature controls the exothermic neutralization, preventing localized supersaturation and the kinetic trapping of amorphous aggregates.

-

-

Step 3: Validation. Filter the precipitate and analyze via ¹⁹F-NMR.

-

Self-Validation: A single sharp singlet in the ¹⁹F-NMR spectrum confirms the purity of a single diastereomer (typically the trans isomer) before attempting time-intensive crystallization.

-

-

Step 4: Vapor Diffusion. Dissolve the validated salt in a minimum volume of methanol (solvent) in an inner vial. Place this inside a sealed outer chamber containing diethyl ether (antisolvent).

-

Causality: Vapor diffusion allows for an extremely slow thermodynamic approach to the solubility limit, favoring the nucleation of fewer, larger single crystals over microcrystalline powders.

-

Protocol 2: SCXRD Data Collection and Refinement

-

Step 1: Crystal Selection. Submerge the grown crystals in perfluoropolyether oil and select a single, block-like crystal under a polarizing microscope.

-

Self-Validation: The crystal must exhibit uniform extinction (birefringence) when rotated under cross-polarized light, validating it is a single crystal and not a twinned aggregate.

-

-

Step 2: Cryocooling. Mount the crystal on a MiTeGen loop and immediately transfer to the goniometer under a 100 K nitrogen stream.

-

Causality: Cryocooling minimizes the thermal displacement parameters (B-factors) of the atoms. This is critical for the highly mobile fluorine atoms of the CF₃ group, preventing rotational disorder in the electron density map.

-

-

Step 3: X-Ray Exposure. Collect diffraction data using Cu Kα radiation (λ = 1.54184 Å).

-

Causality: Cu radiation provides a stronger anomalous scattering signal for light atoms (C, N, O, F) compared to Mo radiation, which is absolutely required for determining the absolute stereochemical configuration (Flack parameter) of the chiral centers without a heavy-atom derivative.

-

Conformational analysis and stereochemical resolution pathway for pyrrolidines.

Quantitative Data Presentation

When resolving the crystal structure of 4-(trifluoromethyl)pyrrolidine-3-carbonitrile (as a salt or derivative), specific geometric parameters are expected based on stereoelectronic principles. The table below summarizes the target quantitative data for a successful refinement.

| Crystallographic Parameter | Expected Range / Value | Causality / Significance |

| Crystal System / Space Group | Monoclinic (P2₁) or Orthorhombic (P2₁2₁2₁) | Typical for enantiopure chiral organic salts resolving into non-centrosymmetric space groups. |

| C-F Bond Length | 1.32 - 1.34 Å | Standard length for sp³-hybridized carbon-fluorine bonds; shorter than C-C due to high ionic character. |

| C≡N Bond Length | 1.14 - 1.16 Å | Characteristic triple bond length; acts as a rigid, linear vector in the crystal lattice. |

| Ring Conformation | Envelope (C_s) or Twist (C_2) | Driven by the minimization of eclipsing interactions between the bulky CF₃ and linear CN substituents. |

| Flack Parameter | ~ 0.00 (± 0.05) | A value near zero confirms the correct assignment of the absolute stereochemistry (e.g., 3S, 4R). |

| R-factor (R1) | < 0.05 (5%) | Indicates a high-quality structural refinement and highly reliable atomic coordinates. |

References

- 7TYU: TEAD2 bound to Compound 2 - RCSB PDB.

- Spiropyrimidinetrione DNA Gyrase Inhibitors with Potent and Selective Antituberculosis Activity - ACS Public

- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC.

- Divergent synthesis from reactions of 2-trifluoromethyl-1,3-conjugated enynes with N-acetylated 2-aminomalon

Sources

- 1. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. rcsb.org [rcsb.org]

- 4. Divergent synthesis from reactions of 2-trifluoromethyl-1,3-conjugated enynes with N-acetylated 2-aminomalonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Pharmacokinetic Profiling of 4-(Trifluoromethyl)pyrrolidine Derivatives: Modulating ADME through Fluorine Chemistry

Executive Summary

The pyrrolidine ring is a privileged saturated heterocycle ubiquitous in modern drug discovery. However, its native physicochemical profile—characterized by high basicity and electron-rich α -carbons—often results in poor passive membrane permeability and high susceptibility to cytochrome P450 (CYP450)-mediated metabolism. The strategic installation of a trifluoromethyl ( −CF3 ) group at the C4 position serves as a multiparametric optimizer. This technical guide explores the causality behind how 4-( CF3 ) substitution modulates the pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) profile of pyrrolidine derivatives, and outlines self-validating experimental workflows for their evaluation.

Physicochemical Causality: pKa and Lipophilicity Modulation

The introduction of fluorine into a molecular scaffold fundamentally alters its electron distribution[1]. The −CF3 group is intensely electronegative and exerts a strong electron-withdrawing inductive effect (-I) through the σ -bond framework.

Modulating Basicity (pKa)

In an unsubstituted pyrrolidine, the secondary amine is highly basic (pKa ~11.3), meaning it exists almost entirely (>99.9%) in its protonated, ionized state at physiological pH (7.4). By placing a −CF3 group at the C4 position, the inductive effect pulls electron density away from the nitrogen atom. Because the C4 position is three bonds away from the nitrogen, the inductive effect is slightly attenuated compared to a C3 substitution, but it is still sufficient to lower the amine's pKa to approximately 8.8–9.2[2].

The Causality: This specific pKa shift is critical. According to the pH-partition hypothesis, only the un-ionized form of a drug effectively permeates lipophilic cell membranes via passive transcellular diffusion. Lowering the pKa to ~9.0 increases the fraction of the neutral species at pH 7.4 from <0.1% to roughly 2–5%.

Enhancing Lipophilicity (LogD)

While the C–F bond is highly polarized, the −CF3 group as a whole is highly lipophilic. It increases the molecular volume and lipophilicity without adding hydrogen bond donors[3]. Consequently, the apparent partition coefficient at physiological pH ( LogD7.4 ) increases significantly, driving the molecule out of the aqueous compartment and into the lipid bilayer, thereby exponentially enhancing oral absorption[1].

Metabolic Stability: Steric and Electronic Shielding

CYP450 enzymes (predominantly CYP3A4 and CYP2D6) typically initiate pyrrolidine metabolism via single-electron transfer (SET) from the nitrogen lone pair, or via direct hydrogen atom transfer (HAT) at the highly exposed α -carbons (C2, C5), leading to N-dealkylation or ring-opening[4].

The Causality of Shielding:

-

Electronic Shielding: The withdrawal of electron density by the 4- −CF3 group increases the ionization potential of the nitrogen lone pair, making the initial SET mechanism thermodynamically less favorable.

-

Steric Hindrance: The −CF3 group is exceptionally bulky (van der Waals radius ~2.7 Å). When positioned at C4, it physically impedes the CYP450 heme-oxo intermediate from accessing the adjacent C3 and C5 protons, drastically reducing the intrinsic clearance ( CLint ) of the scaffold[3].

Mechanistic impact of 4-CF3 substitution on pyrrolidine ADME properties.

Quantitative Data Presentation

The table below summarizes the representative shifts in physicochemical and pharmacokinetic metrics when transitioning from a bare pyrrolidine to a fluorinated derivative.

| Scaffold | Amine pKa | LogD7.4 | HLM CLint (µL/min/mg) | Oral Bioavailability ( F% ) |

| Pyrrolidine | ~11.3 | -1.5 | > 100 | < 10% |

| 3-( CF3 )pyrrolidine | ~8.5 | 0.5 | ~ 45 | ~ 35% |

| 4-( CF3 )pyrrolidine | ~9.2 | 1.2 | < 15 | > 60% |

(Note: Values are representative baseline averages demonstrating the structure-activity relationship trends in standard medicinal chemistry screening models).

Experimental Methodologies: Self-Validating Protocols

To rigorously evaluate the PK profile of 4-(trifluoromethyl)pyrrolidine derivatives, we must employ self-validating experimental workflows. A protocol is only as reliable as its internal controls.

Protocol A: In Vitro Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint ) of the compound by hepatic enzymes.

-

Preparation: Thaw Human Liver Microsomes (HLM) on ice.

-

Causality: Gradual thawing preserves the delicate tertiary structure and activity of the membrane-bound CYP450 enzymes.

-

-

Incubation: Combine HLM (0.5 mg/mL protein), the 4-( CF3 )pyrrolidine test compound (1 µM), and initiate the reaction by adding NADPH (1 mM) at 37°C.

-

Self-Validation (Controls): Include Verapamil as a high-clearance positive control to verify enzyme viability. Run a parallel minus-NADPH negative control. Because NADPH is the obligate electron donor for CYP450 reductase, the minus-NADPH sample differentiates true CYP-mediated metabolism from chemical instability in the buffer.

-

-

Quenching: At precise intervals (0, 5, 15, 30, 60 mins), extract an aliquot and immediately add 3 volumes of ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS).

-

Causality: The organic solvent instantly denatures the metabolic enzymes, halting the reaction to ensure accurate kinetic modeling.

-

-

LC-MS/MS Analysis: Centrifuge to pellet proteins and analyze the supernatant using Multiple Reaction Monitoring (MRM).

-

Causality: MRM provides high specificity, filtering out the complex lipid matrix of the microsomes to accurately quantify the remaining parent compound.

-

Protocol B: In Vivo Pharmacokinetic Profiling (Rodent Model)

This workflow determines the absolute bioavailability and systemic exposure of the compound.

-

Dosing: Administer the compound to two cohorts of Sprague-Dawley rats: Cohort 1 via Intravenous (IV) bolus (1 mg/kg) and Cohort 2 via Oral (PO) gavage (5 mg/kg).

-

Causality: IV dosing bypasses first-pass metabolism, providing the baseline for 100% systemic exposure ( AUCIV ). PO dosing subjects the drug to intestinal absorption and hepatic first-pass. The ratio of dose-normalized PO to IV exposure yields the absolute bioavailability ( F% ).

-

-

Serial Sampling: Collect blood from the jugular vein at predetermined timepoints (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Causality: Dense early sampling captures the absorption phase and Cmax , while late sampling accurately defines the terminal elimination half-life ( t1/2 ).

-

-

Protein Precipitation: Crash plasma proteins using acetonitrile + SIL-IS.

-

Causality: Removing plasma proteins prevents LC column clogging and mitigates ion suppression in the mass spectrometer, ensuring linear quantification.

-

-

Non-Compartmental Analysis (NCA): Calculate PK parameters using the linear trapezoidal rule.

-

Causality: NCA relies on direct algebraic equations rather than assuming a specific physiological compartment model, providing unbiased clearance and half-life metrics.

-

Self-validating in vivo pharmacokinetic profiling workflow.

References

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315-8359.[Link]

-

Kubyshkin, V. (2020). "Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines." Beilstein Journal of Organic Chemistry, 16, 1837-1852.[Link]

-

Imran, M., et al. (2023). "Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)." Pharmaceuticals, 16(8), 1162.[Link]

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330.[Link]

Sources

Thermodynamic Stability and Stereocontrolled Synthesis of 4-(Trifluoromethyl)pyrrolidine-3-carbonitrile Isomers

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The functionalization of saturated nitrogen heterocycles is a cornerstone of modern medicinal chemistry. Specifically, the 4-(trifluoromethyl)pyrrolidine-3-carbonitrile scaffold is highly valued; the trifluoromethyl (–CF 3 ) group imparts enhanced lipophilicity and metabolic resistance, while the carbonitrile (–CN) group serves as a versatile hydrogen-bond acceptor and synthetic handle.

Because this scaffold contains two adjacent chiral centers (C3 and C4), it exists as four distinct stereoisomers: two cis-enantiomers (3R,4S and 3S,4R) and two trans-enantiomers (3R,4R and 3S,4S). Controlling the stereochemical outcome during synthesis is a significant challenge. As a Senior Application Scientist, I have designed this guide to deconstruct the thermodynamic drivers that dictate the stability of these isomers, explain the causality behind the synthetic workflows used to isolate them, and provide field-proven, self-validating experimental protocols for their preparation.

Thermodynamic Drivers of Isomeric Stability

The relative stability of 3,4-disubstituted pyrrolidines is governed by a delicate interplay of steric strain, conformational dynamics, and electrostatic (dipole-dipole) interactions[1].

Conformational Dynamics and Steric Strain

The pyrrolidine ring rapidly interconverts between envelope and half-chair conformations. In the cis-isomer, the –CF 3 and –CN groups are forced onto the same face of the ring. The –CF 3 group is exceptionally bulky (steric A-value ≈ 2.1 kcal/mol). While the –CN group is linear and sterically undemanding (A-value ≈ 0.2 kcal/mol), the cis configuration forces severe pseudo-axial/pseudo-equatorial eclipsing interactions.

Conversely, the trans-isomer allows both substituents to adopt an anti-periplanar arrangement. This minimizes steric clash and allows the pyrrolidine ring to relax into a lower-energy envelope conformation[2].

Electrostatic Repulsion

Beyond sterics, electronic factors heavily penalize the cis-isomer. Both the C–CF 3 and C–CN bonds possess strong, highly polarized dipoles. In the cis-geometry, these dipoles are roughly parallel, leading to severe electrostatic repulsion. In the trans-geometry, the dipoles are opposed, minimizing the overall molecular dipole moment and stabilizing the system.

Quantitative Thermodynamic Parameters

The following table summarizes the computed thermodynamic parameters for the cis and trans isomers, validating the strong preference for the trans configuration.

Table 1: Thermodynamic Parameters of 4-(Trifluoromethyl)pyrrolidine-3-carbonitrile Isomers

| Isomer Configuration | Relative Enthalpy ( Δ H) | Relative Gibbs Free Energy ( Δ G) | Est. Dipole Moment | Predominant Conformation | Stability Status |

| trans (3R,4R / 3S,4S) | 0.0 kcal/mol | 0.0 kcal/mol | ~2.5 D | Envelope (Anti-periplanar) | Global Minimum |

| cis (3R,4S / 3S,4R) | +2.8 kcal/mol | +3.2 kcal/mol | ~4.2 D | Half-Chair (Eclipsed) | Kinetically Trapped |

Synthetic Logic: Kinetic vs. Thermodynamic Control

The most efficient route to the pyrrolidine core is the 1,3-dipolar cycloaddition of an azomethine ylide to a trifluoromethylated alkene (e.g., 4,4,4-trifluorocrotonitrile)[3][4].

The Causality of Stereocontrol

When this cycloaddition is catalyzed by Lewis acids such as AgOAc, the reaction proceeds under kinetic control . The silver coordinates with the imine precursor to form a rigid, planar metallo-azomethine ylide. During the concerted [3+2] cycloaddition, secondary orbital interactions between the dipole and the dipolarophile strongly favor the endo-transition state, which inherently yields the higher-energy cis-isomer [3].

To access the thermodynamically favored trans-isomer, we must deliberately break kinetic control via base-catalyzed epimerization .

Why does epimerization occur exclusively at C3 and not C4? The proton alpha to the –CN group (C3) is significantly more acidic (pKa ≈ 25) than the proton alpha to the –CF 3 group, due to the strong resonance stabilization provided by the linear nitrile π -system. Deprotonation yields a planar enolate intermediate, destroying the C3 stereocenter. Reprotonation occurs preferentially from the less sterically hindered face (opposite the bulky –CF 3 group), driving the equilibrium entirely to the trans-isomer.

Figure 1: Workflow demonstrating the shift from kinetic control (cycloaddition) to thermodynamic control (epimerization).

Figure 2: Mechanistic pathway of C3-epimerization driven by thermodynamic stabilization.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as a self-validating system. The cycloaddition establishes the core scaffold, the epimerization corrects the stereochemistry, and the analytical protocol confirms the thermodynamic shift.

Protocol 1: Synthesis via Ag-Catalyzed 1,3-Dipolar Cycloaddition (Kinetic Control)

Objective: Synthesize the pyrrolidine core, primarily yielding the cis-isomer.

-

Preparation: In an oven-dried Schlenk flask under N 2 , dissolve the imine precursor (1.0 equiv) and 4,4,4-trifluorocrotonitrile (1.2 equiv) in anhydrous THF (0.1 M).

-

Catalyst Addition: Add AgOAc (5 mol%) and PPh 3 (5 mol%). Causality: The phosphine ligand solubilizes the silver, which coordinates the imine nitrogen, increasing the acidity of the adjacent α -proton to facilitate ylide formation[3].

-

Reaction: Add Et 3 N (10 mol%) to trigger ylide formation. Stir at room temperature for 12 hours.

-

Workup: Filter the mixture through a short pad of Celite to remove silver salts. Concentrate under reduced pressure.

-

Validation: Crude 1 H NMR will reveal a cis:trans ratio of approximately 85:15, confirming the kinetic preference of the endo-approach.

Protocol 2: Thermodynamic Equilibration (Epimerization to trans-Isomer)

Objective: Convert the kinetically trapped cis-isomer into the thermodynamically stable trans-isomer.

-

Solvent Exchange: Dissolve the crude mixture from Protocol 1 in anhydrous toluene (0.2 M).

-

Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.5 equiv). Causality: DBU is a strong, non-nucleophilic base (pKa ≈ 13.5). It is strong enough to deprotonate the C3 α -cyano proton without causing unwanted nucleophilic attack on the nitrile.

-

Thermal Activation: Heat the reaction to 80 °C for 6 hours. The thermal energy overcomes the activation barrier for enolate formation, allowing the system to fall into the thermodynamic well of the trans-isomer.

-

Quenching: Cool to room temperature and quench with saturated aqueous NH 4 Cl to lock the stereocenter. Extract with EtOAc, dry over Na 2 SO 4 , and concentrate.

Protocol 3: Analytical Validation (NMR & HPLC)

Objective: Verify the thermodynamic conversion.

-

1 H NMR Analysis: Analyze the coupling constant ( J ) between the C3 and C4 protons.

-

cis-isomer: J3,4≈7.0−8.5 Hz (due to the dihedral angle approaching 0°).

-

trans-isomer: J3,4≈4.0−5.5 Hz (due to the pseudo-axial/pseudo-axial dihedral angle of ~120° in the favored envelope conformation).

-

-

Chiral HPLC: Run the purified product on a Chiralpak AD-H column (Hexane/IPA 90:10). The chromatogram should show >95% conversion to the trans-diastereomeric pair, validating the thermodynamic equilibration.

References

-

Conde, E., et al. "Stereoselective Ag-Catalyzed 1,3-Dipolar Cycloaddition of Activated Trifluoromethyl-Substituted Azomethine Ylides." European Journal of Organic Chemistry, 2013.[Link]

-

Wikipedia Contributors. "Azomethine ylide." Wikipedia, The Free Encyclopedia. [Link]

-

"On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions." ACS Catalysis, 2023.[Link]

-

"Anti-Selective Organocatalytic Michael Addition between Phenylacetaldehyde and Nitrostyrene." The Journal of Organic Chemistry, 2016.[Link]

Sources

Mechanism of Action of 4-(Trifluoromethyl)pyrrolidine-3-carbonitrile Based Drugs: A Paradigm in Targeted Covalent Inhibition

Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The development of Targeted Covalent Inhibitors (TCIs) has experienced a renaissance, shifting from historically avoided irreversible binders to highly tuned, reversible covalent therapeutics. At the forefront of this chemical evolution is the 4-(trifluoromethyl)pyrrolidine-3-carbonitrile pharmacophore. This scaffold acts as a highly privileged building block in the design of inhibitors targeting cysteine-dependent enzymes, including deubiquitinases (e.g., USP7), cathepsins, and specific kinases .

This whitepaper dissects the mechanism of action (MoA) of this specific structural motif, detailing how the synergistic interplay between the pyrrolidine core, the electrophilic nitrile warhead, and the electron-withdrawing trifluoromethyl (-CF3) group creates a highly selective, kinetically tunable therapeutic agent.

Structural Pharmacology: The Tripartite Pharmacophore

The efficacy of 4-(trifluoromethyl)pyrrolidine-3-carbonitrile-based drugs relies on three distinct structural components, each contributing to the pharmacodynamics and pharmacokinetics of the molecule:

-

The Pyrrolidine Core (The Recognition Element): The rigid, five-membered nitrogenous ring serves as the primary recognition element. At physiological pH, the secondary amine (pKa ~8.5) is protonated, allowing it to form critical salt bridges with acidic residues (Asp/Glu) in the S1/S2 sub-pockets of target enzymes .

-

The 3-Carbonitrile Warhead (The Electrophile): Unlike highly reactive acrylamides or epoxides, the nitrile (-C≡N) group is essentially inert to water and generic nucleophiles. It requires precise spatial alignment within an enzyme's active site to undergo nucleophilic attack by a catalytic thiolate (Cys-S⁻), forming a reversible thioimidate adduct .

-

The 4-Trifluoromethyl Modulator (The Electronic Tuner): The addition of the -CF3 group at the C4 position is a masterclass in physical organic chemistry . It exerts a profound inductive electron-withdrawing effect (-I), pulling electron density away from the C3 position. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the nitrile carbon, significantly increasing its electrophilicity and accelerating the rate of covalent bond formation ( kinact ). Furthermore, the steric bulk and strong C-F bonds shield the pyrrolidine ring from Cytochrome P450-mediated oxidation, drastically improving the drug's metabolic half-life.

Mechanism of Action: Reversible Covalent Catalysis

The MoA of these drugs follows a two-step kinetic pathway. First, the drug binds non-covalently to the active site, driven by hydrogen bonding and hydrophobic interactions of the substituted pyrrolidine ring. This is defined by the equilibrium dissociation constant ( KI ).

Once optimally positioned, the catalytic cysteine thiolate attacks the sp-hybridized carbon of the nitrile. This reaction is heavily accelerated by the 4-CF3 group's inductive effect. The resulting sp2-hybridized thioimidate adduct is stable under physiological conditions but remains fully reversible ( koff ), minimizing the risk of off-target haptenization and idiosyncratic toxicity.

Figure 1: Kinetic pathway of reversible covalent inhibition via thioimidate adduct formation.

Experimental Methodologies & Self-Validating Protocols

To rigorously validate the MoA of a 4-(trifluoromethyl)pyrrolidine-3-carbonitrile-based drug, researchers must utilize protocols that distinguish between high-affinity non-covalent binding and true reversible covalent inhibition.

Protocol 1: Time-Dependent Kinetic Profiling ( kinact/KI )

Causality: Covalent inhibitors exhibit time-dependent inhibition because the chemical step ( kinact ) takes time to reach equilibrium. Continuous fluorometric assays are required to capture the curvature of the progress curves.

-

Pre-incubation: Incubate the target enzyme (e.g., 10 nM) with varying concentrations of the inhibitor (ranging from 0.1x to 10x the estimated KI ) in assay buffer for 0, 15, 30, and 60 minutes. Rationale: Allows the establishment of the non-covalent complex before the covalent step.

-

Reaction Initiation: Add the specific fluorogenic substrate (e.g., AMC-tagged peptide) to initiate the reaction.

-

Data Acquisition: Monitor fluorescence continuously for 60 minutes.

-

Self-Validating Analysis: Fit the progress curves to the integrated first-order rate equation: vt=vi⋅e−kobst . Plot kobs against inhibitor concentration.

-

Validation Check: A hyperbolic curve confirms a two-step covalent mechanism. A linear plot would invalidate the hypothesis, suggesting non-specific collision-based inactivation.

-

Protocol 2: Intact Protein LC-MS and Dialysis Washout

Causality: To prove that the nitrile forms a covalent bond, a mass shift corresponding to the exact molecular weight of the inhibitor must be observed on the intact protein. To prove it is reversible, the adduct must disassemble upon removal of free inhibitor.

-

Adduct Formation: Incubate 5 µM of the target enzyme with 50 µM of the inhibitor for 2 hours at 37°C.

-

Quenching: Quench 50% of the sample with 1% Formic Acid. Rationale: The low pH denatures the protein and protonates the active site, "freezing" the thioimidate adduct from hydrolyzing during MS analysis.

-

LC-TOF-MS Analysis: Analyze the quenched sample. A mass shift of +MWinhibitor confirms covalent engagement.

-

Dialysis Washout (Self-Validation): Take the remaining 50% of the unquenched sample and dialyze it against 1000 volumes of inhibitor-free buffer for 24 hours at 4°C. Re-analyze via LC-MS and biochemical activity assays.

-

Validation Check: The disappearance of the mass shift and the restoration of enzymatic activity definitively prove the reversibility of the nitrile warhead.

-

Figure 2: Self-validating LC-MS and dialysis workflow for covalent adduct verification.

Quantitative Structure-Activity Relationship (QSAR) Data

The addition of the -CF3 group is not merely structural; it fundamentally alters the kinetic and pharmacokinetic profile of the drug. The table below summarizes representative QSAR data comparing the unsubstituted pyrrolidine-3-carbonitrile to its methylated and trifluoromethylated counterparts, demonstrating the profound impact of inductive electron withdrawal on covalent efficiency ( kinact/KI ) and metabolic stability .

| Scaffold Modification | Non-Covalent Affinity ( KI , nM) | Inactivation Rate ( kinact , s−1 ) | Covalent Efficiency ( kinact/KI , M−1s−1 ) | HLM Half-Life ( t1/2 , min) |

| Unsubstituted Pyrrolidine-3-CN | 450 | 0.0020 | 4.4 × 10³ | 15 |

| 4-Methylpyrrolidine-3-CN | 320 | 0.0015 | 4.6 × 10³ | 22 |

| 4-(Trifluoromethyl)pyrrolidine-3-CN | 85 | 0.0180 | 2.1 × 10⁵ | >120 |

Data Interpretation: The -CF3 group improves the initial binding affinity ( KI ) by filling the hydrophobic S1' pocket. More importantly, it increases the inactivation rate ( kinact ) by nearly a full order of magnitude due to the enhanced electrophilicity of the nitrile carbon. Finally, the steric hindrance of the -CF3 group prevents rapid degradation by Human Liver Microsomes (HLM), extending the half-life significantly.

References

-

M. S. et al. "Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity." ACS Journal of Medicinal Chemistry, 2020. Available at:[Link]

-

N. M. et al. "Discovery, Characterization and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor." PMC / NIH, 2014. Available at:[Link]

Application Note: Synthesis Protocol for 4-(Trifluoromethyl)pyrrolidine-3-carbonitrile

Executive Summary

The incorporation of fluorine into saturated nitrogen heterocycles is a highly effective strategy in modern drug discovery. The trifluoromethyl group (–CF₃) enhances metabolic stability, increases lipophilicity, and modulates the basicity of adjacent amines. Specifically, 4-(trifluoromethyl)pyrrolidine-3-carbonitrile serves as a versatile, bifunctional building block. Its structural motifs are frequently utilized in the development of advanced therapeutics, including Janus kinase (JAK) inhibitors[1] and central nervous system modulators targeting dopamine receptors[2].

This application note details a robust, two-step synthetic protocol for the preparation of 4-(trifluoromethyl)pyrrolidine-3-carbonitrile. The methodology leverages a 1,3-dipolar cycloaddition followed by catalytic hydrogenolysis, providing a scalable and self-validating workflow for medicinal chemists.

Mechanistic Rationale & Synthetic Strategy

While alternative strategies such as nitrile anion cyclization have been documented for generating substituted pyrrolidines[3], the 1,3-dipolar [3+2] cycloaddition offers superior atom economy and regiocontrol for this specific substitution pattern[4].

The synthesis is divided into two distinct mechanistic phases:

-

[3+2] Cycloaddition: The reaction utilizes N-benzyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine as an azomethine ylide precursor. Upon treatment with a catalytic amount of trifluoroacetic acid (TFA), the precursor undergoes desilylation and loss of the methoxy group to generate a highly reactive, non-stabilized azomethine ylide in situ. This dipole immediately reacts with the electron-deficient dipolarophile, (E)-4,4,4-trifluorobut-2-enenitrile, to form the pyrrolidine core.

-

N-Debenzylation: The resulting N-benzyl protected intermediate is subjected to palladium-catalyzed hydrogenolysis. The cleavage of the benzylic C–N bond yields the target secondary amine, leaving the nitrile and trifluoromethyl groups intact.

Synthetic Workflow Diagram

Fig 1. Two-step synthesis of 4-(trifluoromethyl)pyrrolidine-3-carbonitrile via [3+2] cycloaddition.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carbonitrile

Objective: Construct the functionalized pyrrolidine ring via a [3+2] cycloaddition.

-

Preparation: To an oven-dried, argon-purged round-bottom flask, add (E)-4,4,4-trifluorobut-2-enenitrile (1.0 equiv, 10.0 mmol) and anhydrous dichloromethane (DCM, 0.2 M).

-

Causality: Anhydrous DCM is selected as a non-polar, aprotic solvent to stabilize the transition state of the cycloaddition and prevent premature aqueous quenching of the ylide.

-

-

Cooling: Submerge the flask in an ice-water bath to cool the solution to 0 °C.

-

Causality: The generation of the azomethine ylide is exothermic. Temperature control is critical to minimize the thermal polymerization of the highly reactive electron-deficient alkene.

-

-

Ylide Generation: Add N-benzyl-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine (1.2 equiv, 12.0 mmol) to the stirring solution. Immediately follow with the dropwise addition of trifluoroacetic acid (TFA, 0.1 equiv, 1.0 mmol).

-

Causality: TFA acts as the acid catalyst necessary to initiate the elimination of methoxytrimethylsilane, thereby generating the reactive dipole in situ.

-

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir continuously for 12 hours.

-

In-Process Control (IPC) - Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 4:1, visualization by KMnO₄ stain). The reaction is deemed complete when the dipolarophile spot (R_f ~0.6) is fully consumed, and a new product spot (R_f ~0.3) appears.

-

Workup & Purification: Quench the reaction with saturated aqueous NaHCO₃ (20 mL) to neutralize the TFA. Extract the aqueous layer with DCM (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to afford the intermediate as a pale yellow oil.

Step 2: N-Debenzylation to Yield the Target Compound

Objective: Remove the benzyl protecting group to expose the secondary amine.

-

Preparation: Dissolve the purified 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carbonitrile (1.0 equiv, 7.5 mmol) in HPLC-grade methanol (MeOH, 0.1 M) in a thick-walled hydrogenation flask.

-

Causality: Methanol is highly polar and effectively solvates both the starting material and the resulting secondary amine, preventing product precipitation during the reaction.

-

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 10 wt% relative to the substrate) under a steady stream of argon.

-

Causality: Argon purging is a critical safety measure to prevent the ignition of methanol vapor by the pyrophoric dry Pd/C catalyst.

-

-

Hydrogenation: Evacuate the flask under vacuum and backfill with hydrogen gas (H₂). Repeat this purge cycle three times. Attach a hydrogen-filled balloon (1 atm) and stir the suspension vigorously at room temperature for 6 hours.

-

Causality: Vigorous stirring maximizes the multiphase (gas-liquid-solid) mass transfer required for efficient catalytic hydrogenolysis.

-

-

In-Process Control (IPC) - Self-Validation: Monitor the reaction via LC-MS. The reaction is complete when the mass signal for the benzylated intermediate (m/z 255.1) is completely replaced by the target product signal (m/z 165.1).

-

Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake thoroughly with excess MeOH.

-

Causality: Celite traps the fine palladium particulates, preventing heavy metal contamination of the final pharmaceutical building block.

-

-

Isolation: Concentrate the filtrate in vacuo to afford 4-(trifluoromethyl)pyrrolidine-3-carbonitrile.

Quantitative Data & Analytical Characterization

The following table summarizes the expected quantitative yields and analytical signatures required to verify the integrity of the synthesized compounds.

| Compound | Expected Yield | ¹H NMR (400 MHz, CDCl₃) | ¹⁹F NMR (376 MHz, CDCl₃) | ESI-MS (m/z) |

| Intermediate (1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carbonitrile) | 78 – 85% | δ 7.35-7.25 (m, 5H), 3.65 (s, 2H), 3.40-3.20 (m, 2H), 3.05 (m, 1H), 2.90 (m, 1H), 2.75 (m, 1H), 2.60 (m, 1H) | δ -72.5 (d, J = 8.5 Hz, 3F) | 255.1 [M+H]⁺ |

| Target Product (4-(Trifluoromethyl)pyrrolidine-3-carbonitrile) | 90 – 95% | δ 3.45-3.30 (m, 2H), 3.25-3.10 (m, 2H), 2.95 (m, 1H), 2.80 (m, 1H), 2.10 (br s, 1H, NH) | δ -72.8 (d, J = 8.2 Hz, 3F) | 165.1 [M+H]⁺ |

Note: The cycloaddition typically yields a mixture of cis/trans diastereomers. If a specific stereoisomer is required for downstream drug development, separation via preparative chiral HPLC or chiral resolution using chiral acids (e.g., L-tartaric acid) must be performed post-debenzylation.

Safety & Handling

-

Fluorinated Alkenes: (E)-4,4,4-trifluorobut-2-enenitrile is a volatile and potentially toxic Michael acceptor. All manipulations must be performed in a well-ventilated fume hood.

-

Pyrophoric Catalysts: 10% Pd/C is pyrophoric when dry. Never add dry Pd/C to a flask containing methanol vapor without an inert gas blanket. Always wet the used catalyst with water before disposal.

-

Cyanide Toxicity: While the nitrile group in this compound is covalently bound and generally stable, avoid exposure to strong aqueous acids at elevated temperatures, which could theoretically trigger hydrolysis and release toxic byproducts.

Sources

N-Boc protection procedure for 4-(trifluoromethyl)pyrrolidine-3-carbonitrile

Focus Compound: 4-(trifluoromethyl)pyrrolidine-3-carbonitrile Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Introduction and Mechanistic Rationale

The protection of secondary amines using di-tert-butyl dicarbonate (Boc₂O) is a cornerstone transformation in organic synthesis, particularly in the development of pharmaceutical intermediates[1]. While standard aliphatic pyrrolidines react rapidly with Boc₂O under mild, catalyst-free conditions[2], the introduction of strongly electron-withdrawing groups fundamentally alters the reactivity of the heterocycle.

4-(trifluoromethyl)pyrrolidine-3-carbonitrile presents a unique synthetic challenge. The presence of a trifluoromethyl (-CF₃) group at the C4 position and a carbonitrile (-CN) group at the C3 position exerts profound inductive (-I) electron-withdrawing effects across the pyrrolidine ring[3]. This drastically reduces the electron density on the nitrogen atom, rendering the lone pair weakly nucleophilic. Consequently, standard protection protocols (e.g., Boc₂O in DCM/MeOH or aqueous biphasic systems) often result in poor conversions, extended reaction times, or the requirement for harsh conditions that can degrade the sensitive cyano functionality.

The Role of Nucleophilic Catalysis (DMAP)

To overcome the inherent poor nucleophilicity of this substrate, the reaction must be driven by electrophilic activation of the Boc reagent. This is achieved using 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst[4].

Instead of waiting for the deactivated amine to attack the relatively stable Boc anhydride, DMAP rapidly attacks Boc₂O to form a transient, highly electrophilic N-Boc-pyridinium intermediate [4]. This intermediate is significantly more reactive than Boc₂O, allowing the electron-deficient pyrrolidine nitrogen to successfully attack the carbonyl carbon.

Simultaneously, a sterically hindered, non-nucleophilic base—N,N-Diisopropylethylamine (DIPEA) —is employed. DIPEA acts as a proton sponge to neutralize the reaction environment without competing with DMAP or the substrate for the electrophilic intermediate.

Caption: Mechanistic pathway of DMAP-catalyzed N-Boc protection for electron-deficient amines.

Reaction Optimization Data

To demonstrate the necessity of the DMAP/DIPEA system, the following table summarizes the quantitative optimization data for the N-Boc protection of 4-(trifluoromethyl)pyrrolidine-3-carbonitrile.

Self-Validation Note: Yields were determined via quantitative LC-MS (UV 210 nm) against an internal standard. The absence of the unreacted secondary amine was confirmed via ninhydrin stain on TLC.

| Entry | Base (Equiv) | Catalyst (Equiv) | Solvent | Temp (°C) | Time (h) | Conversion / Yield (%) |

| 1 | TEA (2.0) | None | DCM | 25 | 24 | 15% (Incomplete) |

| 2 | DIPEA (2.0) | None | DCM | 25 | 24 | 18% (Incomplete) |

| 3 | NaH (1.5) | None | THF | 0 to 25 | 6 | 65% (Side products observed) |

| 4 | DIPEA (2.0) | DMAP (0.1) | THF | 25 | 12 | 78% (Clean) |

| 5 | DIPEA (2.5) | DMAP (0.1) | DCM | 0 to 25 | 12 | >95% (Optimized) |

Causality of Optimization: Entry 1 and 2 prove that basicity alone is insufficient to drive the reaction; electrophilic activation is mandatory. Entry 3 utilizes a strong base (NaH) to deprotonate the amine first, but this leads to side reactions, likely due to the sensitivity of the cyano group or alpha-deprotonation. Entry 5 represents the optimal balance: DCM provides excellent solubility for the Boc-pyridinium intermediate, while the 0 °C initiation controls the exothermic release of CO₂[1].

Experimental Protocol

This protocol is designed as a self-validating system. Visual cues (gas evolution) and analytical checkpoints (TLC/LC-MS) are embedded to ensure process control.

Materials Required

-

Substrate: 4-(trifluoromethyl)pyrrolidine-3-carbonitrile (1.0 equiv, 10.0 mmol, 1.64 g)

-

Reagent: Di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv, 15.0 mmol, 3.27 g)

-

Base: N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 25.0 mmol, 4.35 mL)

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv, 1.0 mmol, 122 mg)

-

Solvent: Anhydrous Dichloromethane (DCM) (40 mL)

Step-by-Step Methodology

Step 1: System Preparation and Dissolution

-

Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Add 4-(trifluoromethyl)pyrrolidine-3-carbonitrile (1.64 g) and anhydrous DCM (40 mL) to the flask. Stir until complete dissolution is achieved.

-

Add DIPEA (4.35 mL) and DMAP (122 mg) to the stirring solution.

-

Causality Check: Ensure the solution is homogeneous. DMAP must be fully dissolved to act as an effective homogeneous catalyst[4].

-

Step 2: Reagent Addition and Activation 4. Cool the reaction flask to 0 °C using an ice-water bath. Allow 10 minutes for thermal equilibration. 5. Dissolve Boc₂O (3.27 g) in 10 mL of anhydrous DCM and transfer it to a dropping funnel. 6. Add the Boc₂O solution dropwise over 15 minutes.

- Experience Insight: Dropwise addition at 0 °C prevents a sudden spike in temperature and controls the effervescence caused by the release of CO₂ gas as the tetrahedral intermediate collapses[1].

Step 3: Incubation and Monitoring 7. Remove the ice bath and allow the reaction mixture to warm to room temperature (25 °C). Stir for 12 hours. 8. Self-Validation Checkpoint: Monitor the reaction via TLC (Eluent: 30% EtOAc in Hexanes). The starting material (R_f ~ 0.1, stains heavily with ninhydrin) should completely disappear, replaced by a less polar spot (R_f ~ 0.5, UV active, weak ninhydrin response).

Step 4: Quench and Work-up 9. Transfer the reaction mixture to a separatory funnel. 10. Wash the organic layer sequentially with:

- 1M aqueous HCl (2 × 20 mL) to remove DMAP, DIPEA, and any trace unreacted starting amine.

- Saturated aqueous NaHCO₃ (1 × 20 mL) to neutralize residual acid.

- Brine (1 × 20 mL) to pre-dry the organic layer.

- Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as a viscous oil.

Step 5: Purification 12. Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 30% EtOAc in Hexanes). 13. Pool the pure fractions and concentrate to afford tert-butyl 3-cyano-4-(trifluoromethyl)pyrrolidine-1-carboxylate.

Caption: Experimental workflow for the N-Boc protection of 4-(trifluoromethyl)pyrrolidine-3-carbonitrile.

References

-

Journal of Organic Chemistry. (1999). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. Retrieved from[Link]

-

ACS Publications. (2026). allenamides, Fluorinated Conjugated Dienes, and 4-Trifluoromethyl Pyrrolidines: Divergent Synthesis from the Reaction of β-CF3-1,3-enynamides with 2-Aminomalonates. Retrieved from [Link]

Sources

High-Yield Reduction of the Nitrile Group in 4-(Trifluoromethyl)pyrrolidine-3-carbonitrile: Methodologies and Protocols

Introduction and Mechanistic Insights

The synthesis of (4-(trifluoromethyl)pyrrolidin-3-yl)methanamine via the reduction of 4-(trifluoromethyl)pyrrolidine-3-carbonitrile is a critical transformation in the development of fluorinated pharmacophores. The incorporation of the strongly electron-withdrawing trifluoromethyl (–CF₃) group profoundly influences the physicochemical properties of the molecule, notably by enhancing metabolic stability and modulating the pKa of adjacent basic amines to improve membrane permeability.

However, the reduction of this specific cyano group presents unique chemical challenges that require precise mechanistic control:

-

Nitrogen Protection (Causality): The pyrrolidine ring contains a secondary amine that must be protected (e.g., as a tert-butyl carbamate, Boc, or benzyl ether, Cbz) prior to reduction. An unprotected secondary amine can coordinate with and poison transition metal catalysts, or react with electrophilic hydrides (like borane) to form stable, difficult-to-cleave complexes.

-

Stereoelectronic Effects of the –CF₃ Group: The –CF₃ group exerts a strong inductive electron-withdrawing effect (–I) on the adjacent C3 position. While this slightly increases the electrophilicity of the nitrile carbon, facilitating initial hydride attack, it also stabilizes the intermediate imine.

-

The Dimerization Pathway: The most notorious side reaction in nitrile reduction is over-alkylation (dimerization). The reduction proceeds via a highly reactive imine intermediate. If the newly formed primary amine acts as a nucleophile and attacks the unreduced imine, it forms a secondary amine byproduct[1]. This must be actively suppressed through the choice of reagents or additives[2].

Caption: Reaction pathway of nitrile reduction highlighting the dimerization side-reaction and its suppression.

Quantitative Comparison of Reduction Methodologies

To provide a self-validating system for your specific scale and constraints, the quantitative data for the three most effective reduction methodologies are summarized below.

| Reduction Method | Reagents | Typical Yield | Stereochemical Integrity | Scalability | Key Advantage |

| Electrophilic Hydride | BH₃·THF | 80–85% | Excellent (No epimerization) | Moderate | Mild; highly chemoselective; preserves cis/trans ratios. |

| Catalytic Hydrogenation | Raney Ni / H₂ / NH₃ | 85–90% | Good | High | Most economical for large-scale; NH₃ prevents dimerization. |

| Transition Metal/Hydride | NaBH₄ / CoCl₂ | 75–80% | Good | Low to Moderate | Rapid, room-temperature reaction; no pressure vessels needed. |

Step-by-Step Experimental Protocols

Note: All protocols assume the starting material is 1-Boc-4-(trifluoromethyl)pyrrolidine-3-carbonitrile to prevent pyrrolidine nitrogen interference.

Protocol A: Borane-THF (BH₃·THF) Reduction

Mechanism & Causality: Borane is an electrophilic reducing agent that coordinates to the nitrile nitrogen, facilitating hydride transfer[2]. Because the resulting primary amine forms a highly stable amine-borane complex ( RNH2⋅BH3 ), a rigorous acidic workup is mandatory to liberate the free amine[3].

-

Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Argon.

-

Reaction: Dissolve 1-Boc-4-(trifluoromethyl)pyrrolidine-3-carbonitrile (1.0 eq) in anhydrous THF (0.2 M). Cool the solution to 0 °C using an ice bath.

-

Addition: Dropwise, add a 1.0 M solution of BH₃·THF (3.0–4.0 eq)[2]. Caution: Hydrogen gas evolution may occur if trace moisture is present.

-

Reflux: Remove the ice bath and heat the reaction to reflux (65 °C) for 12–16 hours. The initial coordination is fast, but complete reduction requires thermal driving force.

-

Quenching: Cool the mixture to 0 °C. Carefully add methanol dropwise until effervescence ceases to destroy excess borane.

-

Complex Cleavage (Critical Step): Add 1M HCl in methanol (or reflux with excess methanol) for 2 hours to solvolyze the boron-amine complex.

-

Workup: Concentrate under reduced pressure. Basify the aqueous residue with 1M NaOH to pH 10, extract with dichloromethane (3 × 20 mL), dry over Na₂SO₄, and concentrate to yield the primary amine.

Protocol B: Catalytic Hydrogenation with Raney Nickel

Mechanism & Causality: Catalytic hydrogenation is highly efficient but prone to secondary amine formation[1]. The addition of methanolic ammonia (NH₃) is a self-validating control mechanism: it shifts the equilibrium of the imine intermediate, effectively trapping it and preventing nucleophilic attack by the newly formed primary amine[2][4].

-

Preparation: In a high-pressure hydrogenation vessel, dissolve the nitrile (1.0 eq) in a 7M solution of ammonia in methanol (0.1 M substrate concentration).

-

Catalyst Addition: Add an aqueous slurry of Raney Nickel (approx. 15% w/w relative to the substrate). Caution: Raney Nickel is highly pyrophoric; never allow the catalyst to dry in air.

-

Hydrogenation: Seal the vessel, purge three times with Nitrogen, and then three times with Hydrogen gas. Pressurize the vessel to 50 psi with H₂[1].

-

Agitation: Stir vigorously at room temperature for 12–24 hours. Monitor hydrogen uptake; the reaction is complete when pressure stabilizes.

-

Filtration: Vent the hydrogen gas safely. Filter the reaction mixture through a pad of Celite under a blanket of Argon. Wash the Celite pad thoroughly with methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to afford the crude amine, which is typically >90% pure and ready for subsequent coupling steps.

Protocol C: Cobalt-Catalyzed Sodium Borohydride Reduction

Mechanism & Causality: Sodium borohydride alone cannot reduce nitriles. However, reacting NaBH₄ with CoCl₂ generates a finely divided, black cobalt boride (Co₂B) precipitate in situ, alongside hydrogen gas[5]. This Co₂B acts as a highly active catalytic surface that facilitates the rapid, chemoselective reduction of the nitrile at room temperature.

-

Setup: In a large round-bottom flask (to accommodate vigorous foaming), dissolve the nitrile (1.0 eq) and CoCl₂·6H₂O (0.2 eq) in methanol (0.15 M).

-

Cooling: Cool the bright pink solution to 0 °C.

-

Reduction: Add NaBH₄ (4.0–5.0 eq) in small portions over 30 minutes. Observation: The solution will immediately turn black (formation of Co₂B) with vigorous evolution of hydrogen gas[5].

-

Stirring: Remove the ice bath and stir at room temperature for 2 hours.

-

Quenching: Carefully add water to quench any remaining hydride.

-

Workup: Filter the black suspension through a Celite pad to remove the cobalt catalyst. Extract the aqueous filtrate with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

References

- Nitrile to Amine - Common Conditions. Common Organic Chemistry.

- Nitrile reduction. Wikipedia.

- Preparation and Characterization of Primary Amines by Potassium Borohydride-Copper Chloride System from Nitriles. Asian Journal of Chemistry.

- Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. The Journal of Organic Chemistry - ACS Publications.

- Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar.

Sources

using 4-(trifluoromethyl)pyrrolidine-3-carbonitrile as a pharmaceutical building block

Application Note: Engineering Targeted Covalent Inhibitors Using 4-(Trifluoromethyl)pyrrolidine-3-carbonitrile

Executive Summary

The paradigm of drug discovery has increasingly embraced targeted covalent inhibitors (TCIs) to achieve prolonged target engagement and high biochemical efficiency. Within this space, 4-(trifluoromethyl)pyrrolidine-3-carbonitrile has emerged as a privileged, multi-functional building block. By integrating a conformationally restricted pyrrolidine core, a metabolically stabilizing trifluoromethyl (-CF 3 ) group, and a reversible covalent nitrile (-C≡N) warhead, this scaffold provides medicinal chemists with a highly tunable platform for targeting cysteine and serine proteases (e.g., Cathepsin K, DPP-4, and viral 3CLpro) [1].

This application note details the mechanistic rationale, physicochemical advantages, and validated laboratory protocols for incorporating this building block into modern drug discovery workflows.

Mechanistic Insights: The Synergy of the Scaffold

Designing a successful TCI requires balancing warhead reactivity with non-covalent target affinity. The 4-(trifluoromethyl)pyrrolidine-3-carbonitrile scaffold achieves this through three distinct structural vectors:

-

The Nitrile Warhead (-C≡N): Unlike irreversible Michael acceptors (e.g., acrylamides), nitriles act as reversible covalent warheads. Upon binding to the active site, the electrophilic carbon of the nitrile undergoes nucleophilic attack by a catalytic thiolate (Cys) or alkoxide (Ser), forming a stable but reversible thioimidate or imidate adduct [2]. This reversibility minimizes the risk of off-target toxicity and haptenization, a critical safety feature in chronic therapies.

-

The Trifluoromethyl Group (-CF 3 ): The introduction of the -CF 3 moiety serves a dual purpose. First, it acts as a bioisostere for an isopropyl or tert-butyl group, filling hydrophobic pockets while blocking cytochrome P450-mediated oxidation at the C4 position of the pyrrolidine ring [4]. Second, its strong electron-withdrawing nature inductively lowers the pK a of the adjacent pyrrolidine nitrogen. This reduction in basicity increases the fraction of unprotonated molecules at physiological pH, drastically improving membrane permeability and oral bioavailability.

-

The Pyrrolidine Core: The cyclic nature of the pyrrolidine ring restricts the conformational flexibility of the molecule, reducing the entropic penalty upon binding. The relative stereochemistry (e.g., trans-(3R,4R)) precisely vectorizes the warhead toward the catalytic residue while directing the -CF 3 group into the adjacent S1/S2 subpockets[3].

Table 1: Physicochemical Impact of Scaffold Functionalization

Data represents generalized trends demonstrating the evolutionary advantage of the fully functionalized building block.

| Property | Unsubstituted Pyrrolidine | 3-CN-Pyrrolidine | 4-CF 3 -3-CN-Pyrrolidine | Mechanistic Consequence |

| Lipophilicity (cLogP) | Low (~0.3) | Moderate (~0.5) | High (~1.8) | Enhanced cell membrane permeability. |

| Amine pK a | ~11.3 | ~9.2 | ~7.5 | Reduced physiological protonation; improved oral absorption. |

| Metabolic Stability (HLM) | Poor (Rapid C-H oxidation) | Moderate | Excellent | -CF 3 blocks primary sites of CYP450 metabolism. |

| Warhead Reactivity | N/A | High | Tuned (Inductive effect) | -CF 3 subtly increases nitrile electrophilicity, accelerating kinact . |

Workflow and Mechanism Visualizations

The development of a TCI using this building block follows a two-step binding mechanism ( Ki followed by kinact ), which must be carefully evaluated during the screening cascade.

Workflow for developing targeted covalent inhibitors using the CF3-pyrrolidine-CN scaffold.

Reversible covalent binding mechanism between a catalytic cysteine and a nitrile warhead.

Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. They include specific in-process controls that verify the success of the chemical transformation or biological assay before proceeding to the next step.

Protocol A: N-Derivatization (Amidation) of the Deactivated Pyrrolidine Core

Because the -CF 3 group significantly reduces the nucleophilicity of the pyrrolidine nitrogen, standard coupling reagents (like EDC/HOBt) often result in poor yields. This protocol utilizes HATU, which generates a highly reactive highly active HOAt-ester intermediate, driving the reaction to completion.

Reagents:

-

(3R,4R)-4-(trifluoromethyl)pyrrolidine-3-carbonitrile hydrochloride (1.0 eq)

-

Target Carboxylic Acid (1.1 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous DMF (0.1 M relative to the amine)

Step-by-Step Methodology:

-

Activation: In an oven-dried vial under a nitrogen atmosphere, dissolve the target carboxylic acid and HATU in anhydrous DMF. Add 1.5 eq of DIPEA. Stir at room temperature for 15 minutes. Causality: Pre-activation ensures the formation of the reactive ester before introducing the sterically hindered, deactivated amine.

-

Coupling: Add the 4-(trifluoromethyl)pyrrolidine-3-carbonitrile hydrochloride salt to the mixture, followed by the remaining 1.5 eq of DIPEA (to liberate the free base).

-

Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. After 2 hours, withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.

-

Validation Check: The reaction is complete when the Extracted Ion Chromatogram (EIC) shows the disappearance of the starting amine mass and the emergence of the [M+H] + peak corresponding to the amide product. If unreacted amine persists, elevate the temperature to 40°C for an additional 2 hours.

-

-

Workup: Quench the reaction with saturated aqueous NaHCO 3 . Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over anhydrous Na 2 SO 4 , filter, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure TCI candidate.

Protocol B: Time-Dependent FRET Assay for Reversible Covalent Inhibition

Covalent inhibitors exhibit time-dependent inhibition. A standard IC 50 assay without pre-incubation will falsely underreport the compound's potency. This protocol validates the two-step binding mechanism.

Reagents:

-

Recombinant Target Protease (e.g., 3CLpro)

-

Fluorogenic Substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO.

-

Pre-Incubation: In a 384-well black microplate, mix 10 µL of the recombinant protease (in Assay Buffer) with 0.5 µL of the inhibitor dilutions.

-

Crucial Step: Prepare two identical plates. Incubate Plate 1 for 0 minutes and Plate 2 for 60 minutes at 37°C. Causality: This differential incubation allows the reversible covalent bond ( kinact ) to reach equilibrium in Plate 2, while Plate 1 only captures the initial non-covalent affinity ( Ki ).

-

-

Reaction Initiation: Add 10 µL of the fluorogenic substrate to all wells to initiate the enzymatic reaction.

-

Kinetic Readout (Self-Validation): Immediately transfer the plates to a microplate reader. Monitor fluorescence (Ex: 340 nm, Em: 490 nm) continuously for 10 minutes to calculate the initial velocity ( V0 ).

-

Validation Check: Include a known reversible covalent inhibitor (e.g., Nirmatrelvir) as a positive control. The assay is validated if the positive control shows a significant leftward shift (lower IC 50 ) in the 60-minute pre-incubated plate compared to the 0-minute plate.

-

-

Data Analysis: Plot the fractional activity ( Vi/V0 ) against inhibitor concentration. A >5-fold increase in potency (lower IC 50 ) in the 60-minute plate confirms the mechanism of action as a time-dependent, targeted covalent inhibitor.

Application Note: Advanced Cross-Coupling Strategies for 4-(Trifluoromethyl)pyrrolidine-3-carbonitrile

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Content Type: Technical Guide & Validated Protocols

Executive Summary & Substrate Profiling

In modern drug discovery, the incorporation of privileged 3D scaffolds is critical for improving metabolic stability, lipophilicity, and target specificity. 4-(Trifluoromethyl)pyrrolidine-3-carbonitrile represents a highly valuable, stereochemically rich building block. The trifluoromethyl (–CF₃) group enhances membrane permeability and blocks oxidative metabolism, while the nitrile (–CN) group serves as a versatile hydrogen-bond acceptor or a precursor for tetrazoles and amidines.

However, cross-coupling this specific secondary amine presents unique mechanistic challenges:

-

Electronic Deactivation: The strong electron-withdrawing nature of both the –CF₃ and –CN groups significantly reduces the nucleophilicity of the pyrrolidine nitrogen.

-

Chemoselectivity & Epimerization Risks: The proton at the C3 position (α to the nitrile) is highly acidic. The use of strong bases (e.g., NaOtBu, LiHMDS) commonly employed in standard amination protocols can lead to rapid deprotonation, resulting in the epimerization of the defined cis/trans stereocenters, or unwanted Thorpe-Ziegler-type condensations.

This application note details field-proven, self-validating methodologies for the N -arylation of 4-(trifluoromethyl)pyrrolidine-3-carbonitrile via Palladium-catalyzed (Buchwald-Hartwig) and Copper-catalyzed (Ullmann/Chan-Lam) pathways, explaining the causality behind every experimental parameter[1].

Mechanistic Causality & Reaction Design

The Base Selection Imperative

In standard Buchwald-Hartwig aminations, strong alkoxide bases drive the deprotonation of the amine bound to the Pd(II) intermediate[2]. For 4-(trifluoromethyl)pyrrolidine-3-carbonitrile, alkoxide bases are strictly prohibited . To preserve the C3/C4 stereochemical integrity, mild inorganic bases such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) must be utilized.

Catalyst & Ligand Architecture

Because the amine is electronically deactivated, the oxidative addition and subsequent amine coordination steps are kinetically hindered.

-

Palladium Systems: Bulky, electron-rich biaryl phosphine ligands like RuPhos or BrettPhos are mandatory. These ligands prevent the formation of inactive bis-ligated Pd species and accelerate the reductive elimination step, forcing the sluggish deactivated amine through the catalytic cycle[1].

-

Copper Systems: For Ullmann-type couplings, the addition of bidentate ligands (e.g., N,N'-dimethylethylenediamine, DMEDA) is required to solubilize the Cu(I) species and lower the activation energy for the C–N bond formation[3].

Fig 1: Mechanistic cycle of Pd-catalyzed N-arylation highlighting amine coordination.

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters for coupling 4-(trifluoromethyl)pyrrolidine-3-carbonitrile with various aryl electrophiles, balancing yield with the preservation of stereochemical integrity.

| Coupling Strategy | Catalyst / Ligand System | Optimal Base | Solvent & Temp | Expected Yield | Epimerization Risk |

| Buchwald-Hartwig | Pd₂(dba)₃ (2 mol%) / RuPhos (4 mol%) | Cs₂CO₃ (2.0 eq) | 1,4-Dioxane, 100°C | 75–92% | Low |

| Ullmann-Type | CuI (10 mol%) / DMEDA (20 mol%) | K₃PO₄ (2.0 eq) | DMSO, 110°C | 55–75% | Low-Moderate |

| Chan-Lam | Cu(OAc)₂ (1.0 eq) / None | Pyridine (2.0 eq) | DCM, 25°C (Air) | 40–65% | Very Low |

Note: Chan-Lam coupling provides a mild alternative utilizing arylboronic acids, though yields are typically lower due to the poor nucleophilicity of the substrate[4].

Self-Validating Experimental Protocols

A protocol is only as robust as its built-in controls. The following methodologies are designed as self-validating systems , incorporating specific In-Process Controls (IPCs) to monitor catalyst health and stereochemical stability.

Fig 2: End-to-end self-validating experimental workflow for cross-coupling.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig N -Arylation

Objective: High-yielding coupling with aryl bromides or chlorides while preventing C3-epimerization.

Materials:

-

4-(trifluoromethyl)pyrrolidine-3-carbonitrile (1.0 mmol, 1.0 equiv)

-

Aryl bromide (1.1 mmol, 1.1 equiv)

-

Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)

-

RuPhos (0.04 mmol, 4 mol%)

-

Cs₂CO₃ (2.0 mmol, 2.0 equiv) - Must be oven-dried at 120°C prior to use.

-

Anhydrous 1,4-Dioxane (5.0 mL) - Degassed via freeze-pump-thaw.

Step-by-Step Procedure:

-

Catalyst Pre-Activation (Validation Step 1): In a nitrogen-filled glovebox, charge an oven-dried 20 mL reaction vial with Pd₂(dba)₃, RuPhos, and 1.0 mL of 1,4-dioxane. Stir at room temperature for 15 minutes. Validation: The solution should transition from a dark purple/red to a deep reddish-brown, indicating the formation of the active L-Pd(0) species.

-

Substrate Addition: To the active catalyst solution, add the aryl bromide, 4-(trifluoromethyl)pyrrolidine-3-carbonitrile, and anhydrous Cs₂CO₃. Add the remaining 4.0 mL of 1,4-dioxane.

-

Reaction Execution: Seal the vial with a PTFE-lined septum cap, remove from the glovebox, and heat in an aluminum block at 100°C.

-

In-Process Control (IPC): After 4 hours, withdraw a 10 µL aliquot via microsyringe. Dilute in 1 mL Acetonitrile, filter, and analyze via LC-MS. Validation: Confirm >50% conversion of the aryl halide. Check the chromatogram for twin peaks of identical mass, which would indicate unwanted epimerization. If epimerization is detected, lower the temperature to 85°C.

-

Workup: Upon reaction completion (typically 12-16 h), cool to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove Pd black and inorganic salts.

-

Purification & Final QC: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Analyze the purified product via ¹⁹F-NMR (expect a distinct doublet or multiplet depending on stereochemistry, ~ -72 ppm) to confirm the integrity of the CF₃ group.

Protocol B: Copper-Catalyzed Ullmann-Type N -Arylation

Objective: Cost-effective coupling with aryl iodides utilizing copper catalysis[5].

Materials:

-

4-(trifluoromethyl)pyrrolidine-3-carbonitrile (1.0 mmol, 1.0 equiv)

-

Aryl iodide (1.2 mmol, 1.2 equiv)

-

CuI (0.1 mmol, 10 mol%) - Purified via Soxhlet extraction if discolored.

-

N,N'-Dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%)

-

K₃PO₄ (2.0 mmol, 2.0 equiv)

-

Anhydrous DMSO (4.0 mL)

Step-by-Step Procedure:

-